molecular formula C16H18O3 B1679217 Pelubiprofen CAS No. 69956-77-0

Pelubiprofen

Cat. No. B1679217
CAS RN: 69956-77-0
M. Wt: 258.31 g/mol
InChI Key: AUZUGWXLBGZUPP-GXDHUFHOSA-N
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Description

Pelubiprofen is a nonsteroidal anti-inflammatory drug (NSAID) of the profen class . It is used to treat back pain and osteoarthritis . Pelubiprofen was developed in South Korea by Daewon Pharmaceuticals and is marketed in Korea and Russia, among other countries .


Molecular Structure Analysis

Pelubiprofen has the molecular formula C16H18O3 . Its structure contains a benzene ring conjugated to a propanoic acid .


Physical And Chemical Properties Analysis

Pelubiprofen is associated with the risk of gastrointestinal (GI) adverse events following long-term exposure and has poor water-soluble properties .

Scientific Research Applications

Pharmacokinetic Interactions

  • Study on Pharmacokinetic Interactions with Eperisone Hydrochloride: A 2017 study evaluated the pharmacokinetic interactions between Pelubiprofen and Eperisone Hydrochloride in healthy Korean men. The study found no clinically significant changes in the interactions of Pelubiprofen, its major active metabolite, and Eperisone, suggesting potential combined use for musculoskeletal symptoms (Ryu et al., 2017).

Anti-Inflammatory Effects

  • Mechanism of Anti-Inflammatory Action: Research in 2011 revealed that Pelubiprofen diminishes PGE2 production by inhibiting COX enzyme activity and reduces expressions of inflammatory mediators in LPS-induced RAW 264.7 cells. This study highlighted the molecular basis of Pelubiprofen's anti-inflammatory properties (Shin et al., 2011).

Development for Improved Gastrointestinal Safety

  • Pelubiprofen Tromethamine with Enhanced GI Safety: A 2021 study developed Pelubiprofen Tromethamine (PEL-T), which showed improved gastrointestinal safety and better absorption compared to commercial Pelubiprofen. The study confirmed the formation of PEL-T and its pharmacokinetic superiority (Park et al., 2021).

Comparative Clinical Trials

  • Efficacy and Safety in Rheumatoid Arthritis: A 2014 clinical trial compared Pelubiprofen with Celecoxib in patients with rheumatoid arthritis, finding Pelubiprofen to be non-inferior in pain reduction and relief of stiffness, although it showed a higher frequency of gastrointestinal adverse drug reactions (Choi et al., 2014).

Formulation for Controlled Release

  • Sustained-Release Solid Dispersion Formulation: A 2017 study aimed to develop a sustained-release oral dosage form of Pelubiprofen using aminoclay and pH-independent polymers. This formulation showed promise in reducing dosing frequency while maintaining effective drug exposure (Lee et al., 2017).

Other Clinical Trials

  • Short-Term Use in Knee Osteoarthritis: A 2020 study assessed the efficacy and safety of short-term use of a controlled-release Pelubiprofen formulation in knee osteoarthritis patients. It found Pelubiprofen to be as effective as aceclofenac, with reduced adverse events (Shin et al., 2020).

Tablet Formulation

  • Controlled-Release Tablet Formulation: A 2016 study developed a controlled-release tablet formulation of Pelubiprofen using Kollidon® SR. The formulation showed satisfactory in vitro-invivo correlation and could potentially be administered twice a day without being affected by food intake, enhancing patient compliance (Song et al., 2016).

Pharmacokinetic Study Methodology

  • LC-MS/MS Method for Determining Pelubiprofen in Human Plasma: A 2015 study developed and validated a liquid chromatography tandem mass spectrometry (LC-MS/MS) method for determining Pelubiprofen and its active metabolite in human plasma. This method was successfully applied in a pharmacokinetic study, highlighting its suitability for evaluating Pelubiprofen preparations (Ryu et al., 2015).

Environmental Considerations

  • Environmental Risk Assessment (ERA) of NSAIDs: A study in 2015 performed an Environmental Risk Assessment of NSAIDs, including Pelubiprofen, highlighting the need for health and environmental authorities to address the environmental impact of these widely used drugs (Gamarra et al., 2015).

Comparative Studies on Other NSAIDs

  • Comparison with Ibuprofen in Alzheimer’s Disease: A 2009 study investigated the effect of ibuprofen, a similar NSAID, on cognitive progression in Alzheimer's disease. This study provides context for understanding the range of NSAIDs, including Pelubiprofen, in clinical settings (Pasqualetti et al., 2009).

Safety And Hazards

Pelubiprofen is associated with the risk of gastrointestinal (GI) adverse events following long-term exposure . For safety measures, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

Pelubiprofen is being studied for use in combination with eperisone . Because of its low water solubility, the development of salt formulations with better solubility is being studied . A study has been conducted to discover novel pharmaceutical cocrystals of Pelubiprofen with a machine learning approach .

properties

IUPAC Name

2-[4-[(E)-(2-oxocyclohexylidene)methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-11H,2-5H2,1H3,(H,18,19)/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZUGWXLBGZUPP-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C=C2CCCCC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(C=C1)/C=C/2\CCCCC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048795
Record name Pelubiprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pelubiprofen

CAS RN

69956-77-0
Record name Pelubiprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69956-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pelubiprofen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069956770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pelubiprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12150
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pelubiprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PELUBIPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1619C79FVJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
196
Citations
JS Shin, SR Baek, S Sohn, Y Cho… - Journal of cellular …, 2011 - Wiley Online Library
… pelubiprofen are not reported. In this study, we investigated the molecular mechanisms how pelubiprofen … Pelubiprofen potently diminished PGE 2 productions through inhibition of COX …
Number of citations: 24 onlinelibrary.wiley.com
SH Song, BR Chae, SI Sohn, DW Yeom, HY Son… - International Journal of …, 2016 - Elsevier
To develop a matrix-type, controlled-release tablet formulation of pelubiprofen (PLB), a recently developed non-steroidal anti-inflammatory drug, polymeric excipients including …
Number of citations: 21 www.sciencedirect.com
YJ Son, MK Park, HJ Park, HY Kim, YL Jang, YS Choi… - Pharmaceutics, 2023 - mdpi.com
… characteristics of pelubiprofen and pelubiprofen tromethamine in … mg of pelubiprofen tromethamine and 30 mg of pelubiprofen … of pelubiprofen and pelubiprofen tromethamine in …
Number of citations: 7 www.mdpi.com
IA Choi, HJ Baek, CS Cho… - BMC …, 2014 - bmcmusculoskeletdisord …
… and safety profiles of pelubiprofen with those of … pelubiprofen tablet and celecoxib capsule differed in appearance and dosage. Patients in pelubiprofen group received a pelubiprofen …
JY Shin, MJ Chang, MK Kim, SB Kang, KI Kim, HG Park… - Plos one, 2020 - journals.plos.org
Introduction At present, information about clinical efficacy and adverse events of controlled release (CR) form of pelubiprofen, a prodrug of 2-arylopropionic acid with relatively selective …
Number of citations: 3 journals.plos.org
YS Lee, JG Song, SH Lee, HK Han - Drug Delivery, 2017 - Taylor & Francis
The present study aimed to develop the sustained-release oral dosage form of pelubiprofen (PEL) by using the blended mixture of 3-aminopropyl functionalized-magnesium …
Number of citations: 14 www.tandfonline.com
JY Park, DH Oh, SW Park, BR Chae, CW Kim, SH Han… - Pharmaceutics, 2021 - mdpi.com
Pelubiprofen (PEL), which is a commercialized non-steroidal anti-inflammatory drug (NSAID), is associated with the risk of gastrointestinal (GI) adverse events following long-term …
Number of citations: 4 www.mdpi.com
S Allu, JH An, BJ Park, WS Kim - Crystal Growth & Design, 2023 - ACS Publications
Pelubiprofen (PBF) is an anti-inflammatory drug that effectively relieves pain in rheumatoid patients compared to other BCS class II nonsteroidal anti-inflammatory drugs (NSAIDs). In the …
Number of citations: 0 pubs.acs.org
JH Ryu, JI Kim, HS Kim, GJ Noh, KT Lee, EK Chung - Clinical therapeutics, 2017 - Elsevier
… interactions between pelubiprofen and eperisone … either 45-mg sustained-release pelubiprofen, 75-mg sustained-… active metabolite of pelubiprofen (trans-alcohol pelubiprofen) were …
Number of citations: 11 www.sciencedirect.com
P Kim, IS Lee, JY Kim, ME Mswahili, YS Jeong… - …, 2022 - pubs.rsc.org
Pelubiprofen (PF), a biopharmaceutical classification system (BCS) class II non-steroidal anti-inflammatory drug, has been on the market only in its crystalline form. To discover the first …
Number of citations: 7 pubs.rsc.org

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